7,8-Dimethyl-4-hydroxy-2-phenylquinoline
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Overview
Description
7,8-Dimethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline and acetophenone derivatives in the presence of a catalyst. For instance, the reaction can proceed with the help of a zeolite catalyst . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are utilized to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
7,8-Dimethyl-4-hydroxy-2-phenylquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinoline derivatives are explored for their potential as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-phenylquinoline: Similar in structure but lacks the dimethyl groups at positions 7 and 8.
2-Phenyl-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Hydroxy-7-methoxy-2-phenylquinoline: Features a methoxy group at position 7 instead of a methyl group.
Uniqueness
7,8-Dimethyl-4-hydroxy-2-phenylquinoline is unique due to the presence of dimethyl groups at positions 7 and 8, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potency and selectivity in various applications .
Biological Activity
7,8-Dimethyl-4-hydroxy-2-phenylquinoline (DMHPQ) is a synthetic derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMHPQ, including its antimicrobial, anticancer, and antiviral properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of DMHPQ includes a quinoline core with hydroxyl and methyl substituents, which are crucial for its biological activity. The presence of the hydroxyl group enhances its solubility and ability to interact with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of DMHPQ against various bacterial strains.
Table 1: Antimicrobial Activity of DMHPQ Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
DMHPQ | Staphylococcus aureus | 16 µg/mL |
DMHPQ | Escherichia coli | 32 µg/mL |
DMHPQ | Pseudomonas aeruginosa | 64 µg/mL |
The results indicate that DMHPQ exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus . The mechanism is believed to involve the inhibition of bacterial cell division proteins, similar to other quinoline derivatives .
Anticancer Activity
DMHPQ has shown promising anticancer properties in various studies. It has been evaluated against multiple cancer cell lines, demonstrating selective cytotoxicity.
Table 2: Cytotoxicity of DMHPQ on Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HeLa | 10 | 5 |
MCF-7 | 15 | 3 |
A549 | 12 | 4 |
The data suggest that DMHPQ is more cytotoxic to cancer cells compared to normal fibroblasts, indicating a favorable selectivity index . The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways .
Antiviral Activity
Emerging research has explored the antiviral properties of DMHPQ, particularly in the context of viral infections such as COVID-19.
Table 3: Antiviral Efficacy of DMHPQ Derivatives
Compound | Virus Type | Inhibition (%) |
---|---|---|
DMHPQ | Influenza A | 85 |
DMHPQ | Dengue Virus | 70 |
DMHPQ exhibited substantial inhibition of viral replication in vitro, suggesting potential as a therapeutic agent against viral infections . The antiviral mechanism is hypothesized to involve interference with viral entry or replication processes.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by De la Guardia et al. demonstrated that derivatives of 8-hydroxyquinoline showed enhanced antibacterial activity against resistant strains compared to standard antibiotics . This supports the potential use of DMHPQ in developing new antibacterial agents.
- Cytotoxicity Studies : In a comparative analysis with cisplatin, several derivatives including DMHPQ displayed lower IC50 values against various cancer cell lines, indicating superior efficacy . This positions DMHPQ as a candidate for further development in oncology.
- Antiviral Screening : Research focusing on the antiviral activity of quinoline derivatives found that modifications to the structure significantly influenced their efficacy against RNA viruses . This highlights the importance of structural optimization in enhancing antiviral properties.
Properties
CAS No. |
1070879-76-3 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
7,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-9-14-16(19)10-15(18-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChI Key |
HQEYFAQMBUDTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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